Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate
Description
Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate is a lithium salt characterized by an acetate anion substituted with a 5-ethoxypyridin-2-yl group. The ethoxy group (–OCH₂CH₃) at the 5-position of the pyridine ring distinguishes it from related lithium salts. Structural analogs typically vary in the heterocyclic core (e.g., pyridine, pyrimidine, oxadiazole) or substituent groups (e.g., methoxy, amino, oxetane), which influence their physicochemical properties and applications .
Properties
IUPAC Name |
lithium;2-(5-ethoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.Li/c1-2-13-8-4-3-7(10-6-8)5-9(11)12;/h3-4,6H,2,5H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRDOIKSFCDVJA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC1=CN=C(C=C1)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary and most documented method for preparing Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate involves the direct reaction of lithium acetate with 5-ethoxypyridine. This approach leverages the nucleophilicity of lithium acetate and the electrophilic sites on the pyridine ring substituted at the 5-position with an ethoxy group.
$$
\text{Lithium acetate} + \text{5-ethoxypyridine} \rightarrow \text{this compound}
$$
- Lithium acetate acts as the lithium ion source and acetate donor.
- 5-Ethoxypyridine provides the pyridine ring with an ethoxy substituent at the 5-position, which influences the electronic environment and reactivity.
This reaction typically occurs under controlled conditions, often in an aprotic solvent such as tetrahydrofuran (THF) or isopropanol, to ensure solubility and proper interaction of reactants. The reaction is monitored for completion by spectroscopic methods, and the product is isolated by crystallization or solvent evaporation.
Detailed Preparation Procedure
A representative preparation method is as follows:
Step 1: Preparation of Lithium Acetate Solution
Lithium acetate is dissolved in a suitable solvent (e.g., water, methanol, or isopropanol) to form a clear solution.Step 2: Addition of 5-Ethoxypyridine
5-Ethoxypyridine is added slowly to the lithium acetate solution under stirring at ambient or slightly elevated temperature (25–50 °C) to facilitate complex formation.Step 3: Reaction and Complex Formation
The mixture is stirred for several hours (typically 2–6 hours) to ensure complete reaction. The pH and temperature are controlled to prevent side reactions.Step 4: Isolation and Purification
The crude product is isolated by solvent removal under reduced pressure, followed by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.Step 5: Characterization
Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and X-ray diffraction (XRD) where applicable.
Analytical Data Supporting Preparation
| Analytical Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic chemical shifts corresponding to acetate group and ethoxypyridine ring protons; integration consistent with proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single dominant peak indicating high purity (>98%); retention time consistent with standard. |
| Infrared Spectroscopy (IR) | Functional group identification | Bands corresponding to carboxylate stretching (~1550 cm⁻¹), C–O–C ether stretch (~1100 cm⁻¹), and pyridine ring vibrations. |
| X-ray Diffraction (XRD) | Crystallinity and phase | Confirmation of crystalline form and lattice parameters consistent with lithium salt coordination. |
Research Findings and Optimization
- Solvent Effects: Use of aprotic solvents such as THF or isopropanol improves solubility and reaction kinetics compared to aqueous media.
- Temperature Control: Maintaining moderate temperatures (25–50 °C) prevents decomposition or side reactions, such as lithium hydroxide formation.
- Stoichiometry: Slight excess of lithium acetate ensures complete conversion of 5-ethoxypyridine to the lithium salt form.
- Additives: No significant additives are required; however, inert atmosphere (nitrogen or argon) is sometimes used to prevent moisture interference.
Alternative Preparation Approaches
While the direct reaction between lithium acetate and 5-ethoxypyridine is the most straightforward, related lithiation techniques from organolithium chemistry can be adapted for similar compounds:
- Directed Lithiation: Using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium to lithiate the pyridine ring followed by quenching with suitable electrophiles. However, this method is more complex and less commonly applied for this specific compound due to potential side reactions and the need for protecting groups.
- Salt Metathesis: Reaction of sodium or potassium salts of 2-(5-ethoxypyridin-2-yl)acetate with lithium salts to exchange cations, though this is less efficient and rarely used in practice.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct reaction | Lithium acetate + 5-ethoxypyridine | Ambient to 50 °C, aprotic solvent (THF, isopropanol) | Simple, high yield, scalable | Requires pure starting materials |
| Directed lithiation | LDA or n-BuLi + protected pyridine derivative | Low temperature (-78 °C), inert atmosphere | Enables functionalization at specific positions | Complex, requires protecting groups, risk of side reactions |
| Salt metathesis | Sodium/potassium salt + lithium salt | Ambient, aqueous or organic solvent | Useful for cation exchange | Lower yield, purification challenges |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucle
Biological Activity
Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cellular signaling. This article explores its synthesis, biological mechanisms, and therapeutic implications.
This compound can be synthesized through the reaction of 2-(5-ethoxypyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity.
The biological activity of lithium compounds, including this compound, is largely attributed to their interaction with various molecular targets:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Lithium has been shown to inhibit GSK3, a key regulator in numerous cellular processes, including metabolism and cell survival. This inhibition occurs through competition with magnesium ions for binding sites on the enzyme, leading to altered phosphorylation states of various substrates .
- Modulation of Inositol Signaling : Lithium can substitute magnesium in inositol monophosphatase, affecting phosphoinositide signaling pathways critical for neuronal function and mood stabilization .
- Gene Expression Regulation : Studies indicate that lithium alters gene expression patterns significantly, impacting transcription factors regulated by GSK3. This modulation can affect pathways related to neuroprotection and inflammation .
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Research suggests that lithium compounds may provide neuroprotective benefits in models of neurodegenerative diseases by promoting neuronal survival and inhibiting apoptosis .
- Antidepressant Properties : Lithium is widely recognized for its efficacy in treating bipolar disorder, primarily through mood stabilization and reduction of depressive episodes .
- Anti-inflammatory Effects : By modulating signaling pathways associated with inflammation, lithium may help reduce inflammatory responses in various conditions, including autoimmune disorders .
Case Studies
Several studies have investigated the effects of lithium compounds on cellular and animal models:
- Neuroprotection in Animal Models : A study demonstrated that administration of lithium significantly reduced neuronal cell death in models of traumatic brain injury, suggesting its potential as a therapeutic agent for brain injuries .
- Mood Stabilization in Bipolar Disorder : Clinical trials have consistently shown that lithium treatment leads to significant improvements in mood stabilization among patients with bipolar disorder, highlighting its role as a first-line treatment option .
- Cancer Cell Line Studies : Preliminary findings indicate that lithium may exhibit antiproliferative effects against certain cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis
| Compound | Mechanism of Action | Therapeutic Applications |
|---|---|---|
| This compound | GSK3 inhibition, Inositol signaling modulation | Neuroprotection, Mood stabilization |
| Lithium Carbonate | GSK3 inhibition | Bipolar disorder treatment |
| Lithium Orotate | Neuroprotection | Mood stabilization |
Comparison with Similar Compounds
Structural and Functional Analysis
Heterocyclic Core Variations: Pyridine vs. Pyrimidine: Pyridine derivatives (e.g., 5-ethoxy or 6-methoxy) exhibit planar aromaticity, favoring π-π stacking interactions. Oxadiazole and Oxetane: The 1,3,4-oxadiazole core is electron-deficient, making it reactive in electrophilic substitutions. Oxetane, a strained four-membered oxygen ring, improves solubility and may reduce metabolic degradation in pharmaceutical contexts .
Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group (–OCH₂CH₃) in the target compound increases lipophilicity compared to the methoxy (–OCH₃) group in the 6-methoxypyridin-2-yl analog. This difference could influence membrane permeability in biological systems or compatibility with nonpolar solvents .
Molecular Weight and Applications :
- Lower molecular weight compounds like the oxetane derivative (122.05 g/mol) may exhibit higher solubility in aqueous media, advantageous for electrolyte formulations. Higher molecular weight analogs (e.g., 187.09 g/mol for the target compound) might be preferred in solid-state applications due to enhanced crystallinity .
Research Findings and Industrial Relevance
- Supplier Availability : The 6-methoxypyridin-2-yl and oxetane derivatives have documented suppliers (e.g., CAS 2137530-32-4 and 1416271-19-6), suggesting established synthetic routes. The target compound’s commercial availability remains unclear .
- Stability Considerations : Oxetane’s ring strain may confer kinetic stability against hydrolysis, whereas pyridine and pyrimidine derivatives are thermally stable due to aromaticity .
Q & A
Basic Research Questions
What synthetic routes are recommended for preparing Lithium(2-(5-ethoxypyridin-2-yl)acetate), and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl 2-(pyridin-2-yl)acetate derivatives (e.g., ethyl 2-(6-aminopyridin-2-yl)acetate ) are synthesized by refluxing chloroacetate esters with pyridine derivatives in the presence of potassium carbonate . To isolate the lithium salt, the carboxylic acid intermediate (generated via hydrolysis) is neutralized with lithium hydroxide. Purity optimization requires recrystallization in ethanol or acetone and characterization via HPLC (≥95% purity threshold) .
What spectroscopic techniques are critical for structural validation of this compound?
NMR : Analyze the pyridine ring protons (δ 7.5–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂). The acetate moiety’s methylene protons typically appear at δ 3.5–4.0 ppm .
FTIR : Confirm the C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]⁺ or [M+Li]⁺) and fragmentation patterns .
How should researchers handle stability and storage concerns?
Store the compound at 0–6°C in airtight, light-protected containers due to hygroscopicity and sensitivity to oxidation. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) over 30 days can identify decomposition products via TLC or HPLC .
Advanced Research Questions
What mechanistic insights exist for the lithium salt’s coordination behavior in solution?
The lithium ion likely coordinates with the acetate oxygen and pyridine nitrogen, forming a chelate complex. Conduct conductivity measurements in polar aprotic solvents (e.g., DMSO) to assess ionic dissociation. Compare experimental results with DFT-calculated bond lengths and angles to validate coordination geometry .
How can researchers resolve contradictions in reported biological activity data for pyridine-acetate derivatives?
Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition protocols) across labs. For example, discrepancies in IC₅₀ values may arise from differences in buffer pH or incubation times .
Structural Analogues : Compare activity trends with related compounds (e.g., 2-phenylacetate derivatives ). A 2021 study found that ethoxy substitution enhances membrane permeability but reduces solubility, impacting bioavailability .
What computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?
Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for Suzuki-Miyaura coupling. Experimental validation involves reacting the lithium salt with aryl halides under Pd catalysis and analyzing yields via GC-MS .
How do solvent effects influence the compound’s crystallization behavior?
Screen solvents like ethanol, acetonitrile, and THF using polymorph prediction software (e.g., Mercury). Diffraction data from single-crystal XRD can reveal solvent-dependent packing modes. For example, ethanol favors a monoclinic lattice due to hydrogen bonding with the ethoxy group .
Methodological Guidance
Designing experiments to analyze degradation pathways under oxidative stress
Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.
LC-MS Analysis : Identify degradation products (e.g., pyridine-N-oxide derivatives) and propose mechanisms using high-resolution data .
Evaluating synthetic scalability for gram-scale production
Optimize stoichiometry using Design of Experiments (DoE). For instance, varying reaction time (8–12 hours) and temperature (70–90°C) in ester hydrolysis can maximize yield while minimizing byproducts like 5-ethoxy-2-pyridinol .
Data Analysis and Contradictions
Addressing discrepancies in reported melting points
DSC Validation : Perform differential scanning calorimetry at 5°C/min to detect polymorphic transitions.
Literature Comparison : Cross-reference with structurally similar compounds (e.g., methyl 2-(pyridin-2-yl)acetate ). Contradictions may arise from impurities or hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
